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Compound of Interest

2-Bromo-1-(3,5-
Compound Name:
dihydroxyphenyl)ethanone

Cat. No.: B026491

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key intermediate in the synthesis of various
pharmaceuticals and a valuable building block in organic chemistry. Its chemical structure,
featuring a brominated acetyl group attached to a dihydroxyphenyl ring, makes it a versatile
reagent. A thorough understanding of its spectroscopic characteristics is crucial for quality
control, reaction monitoring, and structural confirmation in synthetic processes. This technical
guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance -
NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-Bromo-1-(3,5-
dihydroxyphenyl)ethanone, along with detailed experimental protocols for acquiring such
data.

Chemical Structure and Properties
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Property Value

Chemical Name 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
CAS Number 62932-92-7

Molecular Formula CsH7BrOs

Molecular Weight 231.04 g/mol

Appearance (Predicted) Off-white to pale yellow solid
Melting Point (Not available)

Boiling Point (Not available)

Spectroscopic Data

Precise experimental spectroscopic data for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is
not readily available in publicly accessible databases. Therefore, this section presents
predicted data and analysis based on the compound's structure and data from analogous
compounds. These predictions are intended to guide researchers in interpreting their own
experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The *H NMR spectrum is expected to show signals corresponding to
the aromatic protons, the methylene protons adjacent to the carbonyl and bromine, and the
hydroxyl protons.

e Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear in the
range of  6.5-7.5 ppm. Due to the substitution pattern, two of the protons will be equivalent,
and one will be unique, likely resulting in two distinct signals. The multiplicity will depend on
the coupling constants between them.

o Methylene Protons (-CH2zBr): The two protons of the bromomethyl group are expected to
appear as a singlet in the range of 4 4.0-5.0 ppm.

o Hydroxyl Protons (-OH): The two hydroxyl protons will likely appear as a broad singlet. Its
chemical shift can vary significantly depending on the solvent, concentration, and
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temperature, but it is typically expected in the region of & 5.0-10.0 ppm.

13C NMR (Carbon NMR): The 3C NMR spectrum will provide information about the carbon

framework of the molecule.

e Carbonyl Carbon (C=0): The carbonyl carbon is the most deshielded and is expected to

appear in the range of 6 190-200 ppm.

e Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of  100-

160 ppm. The carbons attached to the hydroxyl groups will be the most deshielded within

this region.

o Methylene Carbon (-CH2Br): The carbon of the bromomethyl group is expected to have a

chemical shift in the range of & 30-40 ppm.

1H NMR (Predicted)

Chemical Shift (d) ppm Multiplicity
~6.5-75 m

~4.0-5.0 S
~5.0-10.0 (broad) S

13C NMR (Predicted)

Chemical Shift (d) ppm Carbon Type
~ 190 - 200 Cc=0

~ 100 - 160 Aromatic C
~30-40 -CH2Br

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups

present in the molecule.
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e O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600
cm~1 due to the stretching vibration of the hydroxyl groups, indicating intermolecular
hydrogen bonding.

e C=0 Stretch: A strong, sharp absorption band is expected around 1680-1700 cm~1
corresponding to the stretching vibration of the carbonyl group.

o C-Br Stretch: Aweak to medium absorption band in the region of 500-700 cm~1tis
characteristic of the C-Br stretching vibration.

o Aromatic C=C Stretch: Medium to weak absorption bands are expected in the region of
1450-1600 cm~1,

o Aromatic C-H Stretch: Absorption bands above 3000 cm~* are characteristic of aromatic C-H

stretching.

IR Absorption Bands (Predicted)

Wavenumber (cm~1) Functional Group
3200 - 3600 (broad, strong) O-H (hydroxyl)
~3100 - 3000 Aromatic C-H
1680 - 1700 (strong, sharp) C=0 (ketone)
1450 - 1600 Aromatic C=C
500 - 700 C-Br

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule.

e Molecular lon Peak (M*): The mass spectrum is expected to show a molecular ion peak.
Due to the presence of bromine, which has two major isotopes (7°Br and 1Br) in a roughly
1:1 ratio, the molecular ion peak will appear as a pair of peaks (M* and M+2) of nearly equal
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intensity. For CsH77°BrOs, the mass would be approximately 230 amu, and for CsH781BrOs, it
would be approximately 232 amu.

o Fragmentation Pattern: Common fragmentation pathways would involve the loss of a
bromine atom, a bromomethyl radical (*CH2Br), or a carbonyl group (CO). The fragmentation
of the aromatic ring would also contribute to the overall spectrum.

Mass Spectrometry (Predicted)

m/z Fragment

~230, 232 [CsH7BrOs]* (Molecular ion)
~151 [M - Br]*

~123 [M - CH2Br]*

~121 [C7Hs02]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

A common method for the synthesis of a-bromo ketones is the bromination of the
corresponding ketone. One reported method involves the treatment of 3,5-
dihydroxyacetophenone with cupric bromide in a suitable solvent.[1]

Materials:

3,5-dihydroxyacetophenone

Cupric bromide (CuBr2)

Ethyl acetate (or other suitable solvent)

Round-bottom flask

Reflux condenser
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e Heating mantle

e Magnetic stirrer

Procedure:

In a round-bottom flask, dissolve 3,5-dihydroxyacetophenone in ethyl acetate.
e Add a stoichiometric amount of cupric bromide to the solution.

o Attach a reflux condenser and heat the mixture to reflux with stirring.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature.

« Filter the mixture to remove the copper salts.

e Wash the filtrate with water and brine.

o Dry the organic layer over anhydrous sodium sulfate.

e Remove the solvent under reduced pressure to obtain the crude product.

» Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of the purified 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-des, CDCls, or Acetone-ds) in an
NMR tube.

e Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
1H NMR Spectroscopy:

e Acquire the *H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
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» Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise
ratio.

e Process the data by applying a Fourier transform, phase correction, and baseline correction.
» Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 Integrate the signals to determine the relative number of protons.

13C NMR Spectroscopy:

e Acquire the 3C NMR spectrum on the same spectrometer.

o Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique
carbon.

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

e Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

e Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide
(KBr) and press it into a thin, transparent pellet.

e Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated
Total Reflectance (ATR) crystal.

Data Acquisition:
e Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o Typically, the spectrum is scanned over the range of 4000-400 cm~1.
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e Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).

e The concentration should be low, typically in the range of pg/mL to ng/mL.
Data Acquisition (Electron lonization - El):

« Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).

e Use a standard electron energy of 70 eV for ionization.

e Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z
50-300).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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